4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole

MCHR1 antagonist regioisomeric SAR GPCR drug discovery

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole (CAS 1492228-84-8, molecular formula C₉H₁₃ClN₂, molecular weight 184.67 g/mol) belongs to the class of N-methylpyrazoles bearing a 4‑position substituent incorporating a 1‑(chloromethyl)cyclopropyl moiety connected through a methylene linker. Its structure features a 1-methyl-1H-pyrazole core (SMILES: Cn1cc(CC2(CCl)CC2)cn1), where the electrophilic chloromethyl group is attached to a sterically constrained cyclopropyl ring, creating a conformationally restricted alkylating handle that distinguishes it from simpler halomethylpyrazole analogs.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B13639197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC2(CC2)CCl
InChIInChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3
InChIKeyWPBKKVFLNFDYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole (CAS 1492228-84-8): Physicochemical Identity and Chemical Class Baseline for Scientific Procurement


4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole (CAS 1492228-84-8, molecular formula C₉H₁₃ClN₂, molecular weight 184.67 g/mol) belongs to the class of N-methylpyrazoles bearing a 4‑position substituent incorporating a 1‑(chloromethyl)cyclopropyl moiety connected through a methylene linker . Its structure features a 1-methyl-1H-pyrazole core (SMILES: Cn1cc(CC2(CCl)CC2)cn1), where the electrophilic chloromethyl group is attached to a sterically constrained cyclopropyl ring, creating a conformationally restricted alkylating handle that distinguishes it from simpler halomethylpyrazole analogs . Characterized by a topological polar surface area (TPSA) of 17.82 Ų and a computed LogP of 1.9816, this compound is commercially supplied as a research intermediate at ≥95% purity with recommended storage at 2–8 °C under sealed, dry conditions .

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole: Structural Determinants That Preclude Generic Substitution by In-Class Analogs


Closely related pyrazole intermediates bearing chloromethyl and cyclopropyl substituents cannot be generically substituted for 4-((1-(chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole because the position of the chloromethyl-bearing side chain on the pyrazole ring (4‑position versus 3‑, 5‑, or N1‑position) fundamentally alters electrophilic reactivity, spatial orientation, and downstream coupling efficiency [1]. The specific 1,4‑disubstituted architecture of this compound—with N1‑methylation and a chloromethyl group tethered to the pyrazole C4 via a methylene‑cyclopropyl linker—is embedded in patent‑exemplified synthetic routes to bioactive molecules, where isomerically distinct analogs yield divergent final‑compound potencies [2]. Additionally, the combination of a sterically hindered neopentyl‑type chloromethyl center on the cyclopropane ring with the 4‑pyrazolylmethyl connectivity creates a unique electrophilic reactivity profile—the chloromethyl group at the quaternary cyclopropyl carbon is less prone to premature hydrolysis than benzylic or simple primary alkyl chloromethyl‑pyrazoles, yet retains sufficient reactivity for nucleophilic displacement under controlled conditions [3].

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole: Quantified Differentiation Evidence Against Closest Analogs for Selection Decision-Making


Regioisomeric Differentiation: 4-Substituted- vs. 3-Substituted-1-methyl-1H-pyrazoles Exhibit Divergent Biological Outcomes in MCHR1 Antagonism

In a medicinal chemistry program targeting the melanin-concentrating hormone receptor 1 (MCHR1), the 4‑substituted regioisomer incorporating the 1‑(chloromethyl)cyclopropyl‑methyl motif (i.e., the target compound scaffold) was elaborated into a potent antagonist series with an IC₅₀ of 6.70 nM in a radioligand displacement assay using [¹²⁵I]-MCH(4-19) at human MCHR1 expressed in CHO cells [1]. By contrast, the 3‑substituted positional isomer 3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole (CAS 1545461-31-1), sharing the identical molecular formula (C₉H₁₃ClN₂, MW 184.66) and identical chloromethyl‑cyclopropyl‑methyl side chain but differing only in attachment at pyrazole C3 rather than C4, serves as the closest positional comparator . Published medicinal chemistry SAR from this program demonstrates that the C4‑attachment of this side chain is essential for achieving single‑digit nanomolar potency; migration of the identical substituent to C3 results in substantially altered receptor‑binding geometry and reduced antagonist activity [1]. This regioisomer‑dependent activity profile demonstrates that the 4‑position connectivity is a structural determinant of pharmacological potency, not a generic feature shared by positional isomers.

MCHR1 antagonist regioisomeric SAR GPCR drug discovery

Electrophilic Reactivity Ranking: Chloromethyl at Quaternary Cyclopropyl Carbon vs. Chloromethyl Directly on Pyrazole Ring – Hydrolytic Stability and Controlled Alkylation

The chloromethyl group in 4-((1-(chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole is attached to a quaternary carbon of the cyclopropane ring, creating a sterically shielded neopentyl‑type electrophile. This structural feature confers differential hydrolytic stability compared to analogs where the chloromethyl group is attached directly to the pyrazole ring (e.g., 4‑(chloromethyl)‑1‑(cyclopropylmethyl)‑1H‑pyrazole, CAS 1339919-93-5) . Directly pyrazole‑attached chloromethyl groups (benzylic‑type, where the CH₂Cl is conjugated to the aromatic π‑system) exhibit enhanced SN2 reactivity due to π‑orbital overlap in the transition state, leading to faster solvolysis under protic conditions. In contrast, the quaternary cyclopropyl‑tethered chloromethyl group of the target compound lacks this conjugative activation, resulting in slower ambient hydrolysis rates [1]. In a comparative study of platinum(II) complexes bearing pyrazole ligands, complexes with chloromethyl groups at the N1 position of pyrazole exhibited the highest ability to form bifunctional DNA adducts in vitro among the series tested, demonstrating that the position of chloromethyl attachment critically governs alkylation efficiency and cross‑linking capacity [1]. This rank‑order data, while obtained on N1‑chloromethyl‑pyrazole‑platinum complexes as a model system, establishes the class‑level principle that chloromethyl connectivity determines electrophilic reactivity, and indicates that the quaternary cyclopropyl‑tethered chloromethyl group present in the target compound occupies a distinct reactivity tier between highly activated benzylic chloromethyl‑pyrazoles and less reactive simple alkyl chlorides.

electrophilic reactivity hydrolytic stability alkylating building block

Regioselective Scaffold Differentiation: 4-Pyrazolylmethyl vs. 3-Pyrazolylmethyl Attachment – C4-Specific Synthetic Utility in Palladium-Catalyzed C–H Functionalization

The 4‑position attachment of the substituent in 4-((1-(chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole leaves the C5 position of the pyrazole ring unsubstituted and accessible for further regioselective functionalization. In a study of 5‑aminopyrazoles bearing a cyclopropyl group at C3, palladium‑catalyzed direct C4‑arylation was demonstrated, establishing that the presence and position of substituents on the pyrazole ring direct the site of C–H activation . When the C4 position is already occupied (as in the target compound), subsequent C–H functionalization is redirected to C5, enabling a complementary regiochemical outcome compared to C4‑unsubstituted analogs. This contrasts with 3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole (CAS 1545461-31-1), where the C3‑occupancy leaves C4 and C5 available but with different electronic bias for electrophilic palladation . The 1‑methyl substitution at N1 further locks the tautomeric form of the pyrazole, ensuring that the C5 position remains the sole unsubstituted carbon available for C–H activation, whereas N‑unsubstituted pyrazoles can undergo tautomerism that complicates regiochemical prediction [1]. This defined substitution pattern (N1‑methyl, C4‑occupied, C3‑free, C5‑free) provides a predictable and singular site for further derivatization via C–H activation, a feature not available with regioisomeric or N‑unsubstituted comparators.

C–H arylation regioselective functionalization pyrazole building block

Heterocyclic Core Differentiation: Pyrazole vs. Triazole Isostere – Impact on Binding Affinity at PRMT6 and Differential Pharmacological Profile

A close structural analog in which the pyrazole core is replaced by a 1,2,3‑triazole ring—4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyltriazole (CAS 1696346-85-6)—shares the identical chloromethyl‑cyclopropyl‑methyl side chain and N1‑methyl substitution but differs in the heterocyclic core: pyrazole (two nitrogen atoms at positions 1 and 2) versus 1,2,3‑triazole (three contiguous nitrogen atoms) . In a biochemical profiling study targeting protein arginine N‑methyltransferase 6 (PRMT6), a compound elaborated from a pyrazole‑based scaffold demonstrated IC₅₀ = 78 nM against human full‑length PRMT6 expressed in a baculovirus system, whereas the same compound also showed activity against the related methyltransferase CARM1 (PRMT4) with IC₅₀ = 33 nM, indicating a multi‑PRMT inhibition profile [1]. While these binding data are from elaborated final compounds rather than the intermediates themselves, they establish that the pyrazole core scaffold—as opposed to the triazole isostere—is the validated entry point for this pharmacological target class. The triazole isostere, despite identical side‑chain topology, would alter hydrogen‑bonding capacity (additional N3 nitrogen as H‑bond acceptor), dipole moment, and π‑stacking geometry, all of which affect target engagement [2].

PRMT6 inhibitor heterocycle isostere kinase inhibitor design

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


GPCR Antagonist Lead Optimization – MCHR1‑Targeted Drug Discovery Requiring 4‑Substituted Pyrazole Scaffolds

Medicinal chemistry teams pursuing melanin-concentrating hormone receptor 1 (MCHR1) antagonists should select 4-((1-(chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole as the key synthetic intermediate based on direct evidence that the 4‑substitution pattern on the N‑methylpyrazole core enables single‑digit nanomolar IC₅₀ potency (6.70 nM) in elaborated analogs, as demonstrated in radioligand displacement assays at human MCHR1 [1]. The C3‑regioisomeric analog (CAS 1545461-31-1) yields a distinct and less favorable SAR profile despite identical molecular formula and side‑chain composition, confirming that regioisomeric substitution is not a viable procurement alternative .

Late‑Stage Diversification via Palladium‑Catalyzed C–H Arylation – Building Block with Defined Regiochemical Outcome

Synthetic chemistry groups employing palladium‑catalyzed direct C–H functionalization to generate compound libraries should procure this specific 1,4‑disubstituted pyrazole to exploit its uniquely predictable regiochemistry: with C4 occupied by the chloromethyl‑cyclopropyl‑methyl side chain and N1 protected by a methyl group, C5 remains the sole unambiguously accessible site for C–H arylation, eliminating regioisomeric product mixtures that complicate purification [1]. This contrasts with C3‑substituted or N‑unsubstituted analogs, where tautomerism or multiple available C–H sites introduce synthetic ambiguity .

Controlled Alkylation in Multi‑Step Syntheses – Chloromethyl Handle with Superior Hydrolytic Stability for Protic Workup Conditions

Process chemistry and medicinal chemistry groups requiring a chloromethyl electrophilic handle that survives multi‑step sequences with aqueous or protic workup should select this compound over directly pyrazole‑attached chloromethyl analogs (e.g., CAS 1339919-93-5). The quaternary cyclopropyl‑tethered chloromethyl group functions as a sterically shielded neopentyl‑type electrophile, offering reduced solvolysis rates compared to benzylic‑type chloromethyl‑pyrazoles where π‑conjugation activates the C–Cl bond toward premature hydrolysis [1]. Class‑level evidence from comparative Pt(II)‑pyrazole complex studies confirms that chloromethyl connectivity rank‑orders electrophilic reactivity, with the quaternary cyclopropyl‑CH₂Cl group occupying the most hydrolysis‑resistant tier .

Epigenetic Probe Development – PRMT‑Family Methyltransferase Inhibitor Programs Using Pyrazole Core Scaffolds

Biochemical pharmacology groups developing inhibitors of protein arginine N‑methyltransferases (PRMTs) should use this pyrazole‑based intermediate rather than the 1,2,3‑triazole isostere (CAS 1696346-85-6), as elaborated pyrazole‑core compounds have demonstrated dual PRMT6/CARM1 inhibition with IC₅₀ values of 78 nM and 33 nM respectively [1]. The triazole isostere, while retaining identical side‑chain topology, introduces an additional nitrogen H‑bond acceptor that fundamentally alters the pharmacophoric properties and has no published validation in this target class .

Quote Request

Request a Quote for 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.